molecular formula C11H8ClN3O2 B1393426 3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid CAS No. 1208083-20-8

3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid

Cat. No.: B1393426
CAS No.: 1208083-20-8
M. Wt: 249.65 g/mol
InChI Key: TYVCISRSEZSKEF-UHFFFAOYSA-N
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Description

3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid is a benzoic acid derivative featuring a 2-chloropyrimidinylamino substituent at the 3-position of the aromatic ring. The chloropyrimidine moiety contributes to electron-deficient aromatic systems, enhancing interactions with biological targets, while the carboxylic acid group improves aqueous solubility and facilitates salt formation for pharmacokinetic optimization .

Properties

IUPAC Name

3-[(2-chloropyrimidin-4-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-11-13-5-4-9(15-11)14-8-3-1-2-7(6-8)10(16)17/h1-6H,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVCISRSEZSKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid typically involves the reaction of 2-chloropyrimidin-4-ylamine with benzoic acid derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where the amine group of 2-chloropyrimidin-4-ylamine attacks the carboxyl group of benzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that maintain precise temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and safety of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, and heat.

  • Reduction: LiAlH₄, in anhydrous ether, and low temperatures.

  • Substitution: EDC, dimethylformamide (DMF), and room temperature.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Various substituted pyrimidines or benzoic acid derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study enzyme inhibition and protein interactions. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid exerts its effects depends on its molecular targets and pathways. For instance, in drug development, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would vary based on the biological system and the specific application.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents and Linkages Key Properties
This compound C₁₁H₈ClN₃O₂ 249.65 3-position: amino-linked 2-chloropyrimidine High polarity, hydrogen-bond donor/acceptor
4-(2-Chloro-4-pyrimidinyl)benzoic acid C₁₁H₇ClN₂O₂ 234.64 4-position: direct pyrimidine linkage Reduced steric hindrance, lower logP
3-(2-Chloropyrimidin-4-yl)benzoic acid C₁₁H₇ClN₂O₂ 234.64 3-position: direct pyrimidine linkage Absence of amino group reduces H-bonding potential
3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid C₁₁H₇ClN₂O₃ 250.64 3-position: ether-linked pyrimidine Ether linker increases hydrophobicity
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid ethyl ester C₂₀H₁₉N₃O₂ 333.39 Esterified carboxyl, pyridinylpyrimidine Improved cell permeability, prodrug potential

Structural and Electronic Differences

  • Amino vs. Ether/Oxy Linkages: The amino group in the target compound enhances hydrogen-bonding capacity compared to ether-linked analogs (e.g., 3-[(2-chloropyrimidin-4-yl)oxy]benzoic acid), which may improve target affinity in kinase inhibition .
  • Positional Isomerism : The 3-substituted benzoic acid derivatives exhibit distinct steric and electronic profiles compared to 4-substituted analogs (e.g., 4-(2-chloro-4-pyrimidinyl)benzoic acid). The 3-position may favor interactions with hydrophobic pockets in enzymatic active sites .

Solubility and Pharmacokinetics

  • Carboxylic Acid vs. Ester Derivatives : The free carboxylic acid group in the target compound confers higher aqueous solubility (pH-dependent ionization) compared to esterified analogs (e.g., ethyl ester derivatives), which may improve bioavailability in physiological conditions .
  • LogP Trends: Ether-linked derivatives (e.g., 3-[(2-chloropyrimidin-4-yl)oxy]benzoic acid) exhibit higher logP values (~2.5–3.0) due to reduced polarity, whereas the amino-linked target compound balances moderate logP (~1.8–2.2) with enhanced solubility .

Biological Activity

3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid, a compound with notable structural features, has garnered attention in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid moiety linked to a chloropyrimidine group via an amino connection. Its chemical formula is C11H9ClN2O2C_{11}H_{9}ClN_{2}O_{2} with a molecular weight of 236.65 g/mol. The presence of the chloropyrimidine enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation: It may modulate receptor activities that are crucial for signal transduction in various physiological processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown its efficacy against several cancer cell lines, including:

Cell Line IC50 (µM) Effect
MCF-710.5Inhibition of proliferation
HCT11612.3Induction of apoptosis
HepG28.9Cytotoxic effects

These results suggest that the compound can effectively inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Preliminary studies indicate that it may reduce the levels of pro-inflammatory cytokines, thereby potentially modulating inflammatory responses in various disease models.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • In Vitro Studies: An investigation into the compound's effects on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The study highlighted its potential as a therapeutic agent against breast and liver cancers .
  • Molecular Docking Studies: Computational analyses have suggested that the compound binds effectively to key proteins involved in cancer progression, which supports its role as an inhibitor of tumor growth .
  • Toxicity Assessments: Toxicological evaluations have indicated a favorable safety profile at therapeutic concentrations, with minimal cytotoxicity observed in normal cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid
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3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid

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